Sulfamethoxazole-(phenyl-13C6)

Description

Significance of Stable Isotope Labeling in Environmental and Analytical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. In the case of Sulfamethoxazole-13C6, six carbon-12 atoms in the phenyl ring are replaced with carbon-13 atoms. isotope.com This labeling renders the molecule chemically identical to the original compound but with a higher mass. This mass difference is the key to its utility in analytical chemistry, particularly in combination with mass spectrometry. nih.gov

The primary analytical technique that leverages stable isotope-labeled compounds is Isotope Dilution Mass Spectrometry (IDMS). up.ac.zabritannica.com IDMS is considered a gold standard for quantification because it offers high precision and accuracy. researchgate.net The principle involves adding a known amount of the isotopically labeled standard (like Sulfamethoxazole-13C6) to a sample before any processing or analysis. britannica.com This "internal standard" acts as a marker that experiences the same physical and chemical conditions as the target analyte (the unlabeled sulfamethoxazole) throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis. tum.de

By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometry analysis, scientists can accurately calculate the initial concentration of the analyte in the sample. up.ac.za This method effectively corrects for procedural errors, sample loss during preparation, and matrix effects—where other components in a complex sample can interfere with the measurement, either suppressing or enhancing the signal. acs.orgnih.gov The use of stable isotope dilution is particularly beneficial for analyzing emerging contaminants like pharmaceuticals in complex environmental matrices such as wastewater, river water, and soil. acs.orgnih.govresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

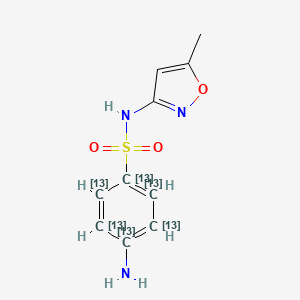

4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIGFTWXXRPMT-AHBHZWPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746783 | |

| Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-90-0 | |

| Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Characterization

The synthesis of Sulfamethoxazole-13C6 is a meticulous process that requires precise control over chemical reactions to ensure high isotopic enrichment and chemical purity.

Development of Synthesis Routes for Stable Isotope-Labeled Sulfamethoxazole-13C6

A key strategy in the synthesis of Sulfamethoxazole-13C6 involves the use of a labeled precursor, specifically ¹³C₆-benzene. sorbonne-nouvelle.frexlibrisgroup.com This ensures that the stable isotopes are incorporated into the core structure of the final molecule.

Utilization of Labeled Precursors (e.g., 13C6-benzene)

The synthesis commences with ¹³C₆-benzene, where all six carbon atoms of the benzene (B151609) ring are the heavier ¹³C isotope. sorbonne-nouvelle.frexlibrisgroup.com This labeled starting material is the foundation for building the final isotopically enriched sulfamethoxazole (B1682508) molecule.

Multi-step Synthetic Processes

The conversion of ¹³C₆-benzene into Sulfamethoxazole-13C6 involves a series of chemical transformations. A documented synthetic route details a six-step process to achieve the final product. sorbonne-nouvelle.frxml-journal.net These steps typically include:

Nitration: Introduction of a nitro group (-NO₂) onto the ¹³C₆-benzene ring.

Nitroreduction: Reduction of the nitro group to an amino group (-NH₂).

Acylation: Introduction of an acetyl group, often to protect the amino group in subsequent steps. N-Acetyl Sulfamethoxazole-13C6 is a known intermediate in this process. labmix24.com

Sulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto the ring.

Condensation: Reaction of the sulfonyl chloride with 3-amino-5-methylisoxazole.

Hydrolysis: Removal of the acetyl protecting group to yield the final product, 4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-sulfonamide. clearsynth.comsorbonne-nouvelle.frxml-journal.net

This multi-step approach allows for the systematic construction of the molecule while preserving the isotopic label within the benzene ring. sorbonne-nouvelle.frxml-journal.net

Spectroscopic and Chromatographic Characterization for Purity and Isotopic Enrichment Assessment

To ensure the quality and reliability of Sulfamethoxazole-13C6 as an internal standard, rigorous analytical techniques are employed to confirm its chemical purity and the extent of isotopic labeling.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds. afjbs.com For Sulfamethoxazole-13C6, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are utilized to confirm the correct atomic connectivity and the positions of the ¹³C labels. sorbonne-nouvelle.frxml-journal.net The resulting spectra provide a detailed fingerprint of the molecule, verifying its identity.

Mass Spectrometry (MS) Techniques for Isotopic Purity Confirmation

Mass spectrometry (MS) is essential for determining the isotopic enrichment and purity of Sulfamethoxazole-13C6. sorbonne-nouvelle.frxml-journal.net By analyzing the mass-to-charge ratio of the molecule and its fragments, MS can confirm the presence of the six ¹³C atoms, which results in a mass shift of +6 compared to the unlabeled compound. sigmaaldrich.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for this purpose. clearsynth.comnih.gov Studies have reported achieving isotopic enrichment higher than 99.0 atom% ¹³C and a chemical purity greater than 98.0%. sorbonne-nouvelle.frxml-journal.net

Interactive Data Table: Properties of Sulfamethoxazole-13C6

| Property | Value | Source |

| Chemical Formula | C₄¹³C₆H₁₁N₃O₃S | clearsynth.com |

| Molecular Weight | 259.23 g/mol | clearsynth.com |

| CAS Number | 1196157-90-0 | clearsynth.com |

| Isotopic Enrichment | >99.0 atom% ¹³C | sorbonne-nouvelle.frxml-journal.net |

| Chemical Purity | >98.0% | sorbonne-nouvelle.frxml-journal.net |

Advanced Analytical Applications in Quantitative and Qualitative Studies

Internal Standard Applications in Liquid Chromatography-Mass Spectrometry

The use of isotopically labeled internal standards is a cornerstone of robust quantitative analysis in LC-MS. acgpubs.org Sulfamethoxazole-13C6 is chemically identical to its unlabeled counterpart but has a greater mass due to the incorporation of six Carbon-13 atoms. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte of interest (sulfamethoxazole) and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis. ich.org

The widespread use of sulfonamides in human and veterinary medicine has led to their presence as residues in various environmental and food matrices. nih.govmdpi.com Accurate quantification of these residues is essential for monitoring environmental contamination and ensuring food safety.

Sulfamethoxazole (B1682508) is frequently detected in environmental water systems, including surface water, wastewater, and effluents from treatment plants. nih.govissr-journals.org The complexity of these water matrices can significantly interfere with the analytical signal, leading to inaccurate results. The use of Sulfamethoxazole-13C6 as an internal standard helps to correct for these matrix effects. nih.govnih.gov

In one study, a robust method for the simultaneous determination of seventeen sulfonamides in various water matrices was developed using ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) coupled with automated solid-phase extraction. nih.gov The use of seventeen isotope-labeled internal standards, including Sulfamethoxazole-13C6, was crucial for correcting matrix effects. nih.gov This method demonstrated good linearity and high sensitivity, with detection limits ranging from 0.01–0.05 ng/L and satisfactory recoveries between 79–118%. nih.gov Another study focusing on the determination of pharmaceutical residues in surface water and hospital wastewater also utilized Sulfamethoxazole-13C6 as an internal standard. nih.gov This UPLC-MS/MS method achieved detection limits for sulfamethoxazole of 0.005–0.015 µg L−1 in surface water and 0.014–0.123 µg L−1 in hospital wastewater. nih.gov

Interactive Table: Quantification of Sulfamethoxazole in Environmental Water Samples Using Sulfamethoxazole-13C6 as an Internal Standard

| Water Matrix | Analytical Method | Limit of Detection (LOD) | Recovery (%) | Reference |

|---|---|---|---|---|

| Surface Water, Wastewater | UPLC-MS/MS | 0.005–0.015 µg/L | 55-109 | nih.gov |

| River Water, Seawater | UPLC-MS/MS | 0.01–0.05 ng/L | 79-118 | nih.gov |

| Surface Water | UHPLC-MS/MS | several ppt (B1677978) level | 80-90 | hpst.cz |

| Surface Water | online SPE–LC–MS-MS | 50 ng/L (spiked concentration) | 85-104 | chromatographyonline.com |

The presence of sulfonamide residues in food products of animal origin is a significant concern for consumer safety. researchgate.net Sulfamethoxazole-13C6 is employed as an internal standard to ensure the accurate quantification of these residues in complex food matrices like honey, eggs, and meat.

A high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method was developed for the determination of ten sulfonamides in hen eggs. researchgate.net By using Sulfamethoxazole-13C6 and another labeled internal standard, the method achieved mean recoveries ranging from 91–146% for samples spiked at 10 µg/kg. researchgate.net Similarly, a study on sulfonamide residues in honey utilized Sulfamethoxazole-13C6 as an internal standard for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. preprints.orgpreprints.org For the analysis of fifteen sulfonamide residues in pork and fish, an automated on-line solid phase extraction coupled with LC-MS/MS was developed, using 13C6-STX (Sulfamethoxazole-13C6) to correct for losses during preparation and matrix effects. sciopen.com

Interactive Table: Application of Sulfamethoxazole-13C6 in Food Analysis

| Food Matrix | Analytical Method | Spiked Concentration | Recovery (%) | Reference |

|---|---|---|---|---|

| Eggs | HPLC-MS/MS | 10 µg/kg | 91-146 | researchgate.net |

| Honey | LC-MS/MS | 1 µg/ml | Not specified | preprints.orgpreprints.org |

| Pork, Fish | Automated on-line SPE-LC-MS/MS | 100 ng/mL | Not specified | sciopen.com |

In the context of therapeutic drug monitoring and pharmacokinetic studies, accurate measurement of drug concentrations in biological fluids is paramount. While direct clinical applications are beyond the scope of this article, the development of analytical methods for biological samples like serum often relies on isotopically labeled standards. For instance, a UPLC-MS/MS assay for the simultaneous quantification of seven antibiotics in human plasma was developed and validated using stable isotopically labeled internal standards for each compound. nih.gov This highlights the fundamental role of compounds like Sulfamethoxazole-13C6 in the development of robust analytical methods for complex biological matrices. researchgate.netsci-hub.se

One of the most significant challenges in trace analysis is the "matrix effect," where co-eluting substances from the sample matrix either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. researchgate.net Analyte losses can also occur during sample preparation steps such as extraction and cleanup.

By adding a known concentration of Sulfamethoxazole-13C6 to the sample at the beginning of the analytical process, any losses or signal variations experienced by the native sulfamethoxazole will be mirrored by the internal standard. researchgate.net Since the ratio of the analyte to the internal standard is measured, these effects are effectively canceled out, leading to more accurate and reliable results. This is a widely adopted strategy in methods for analyzing sulfonamides in various complex matrices. nih.govsciopen.com

Quantification of Sulfonamide Residues in Complex Matrices

Food Matrices (Honey, Eggs, Meat)

Development and Validation of High-Performance Chromatographic-Mass Spectrometric Methods

The development and validation of analytical methods are critical steps to ensure their reliability, accuracy, and fitness for purpose. nih.govresearchgate.netpreprints.orgsciopen.comsci-hub.seresearchgate.net Sulfamethoxazole-13C6 plays a pivotal role in this process for methods targeting sulfonamides.

During method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are assessed. nih.govmdpi.com The use of Sulfamethoxazole-13C6 allows for the accurate determination of recovery and matrix effects, which are essential components of a comprehensive validation. nih.gov For example, in the development of an HPLC-MS/MS method for sulfonamides in eggs, two labeled internal standards, including Sulfamethoxazole-13C6, were used to compensate for losses during extraction and clean-up procedures. researchgate.net The validation of this method demonstrated acceptable linearity, with correlation coefficients (r2) above 0.992 in the concentration range of 1 to 45 µg/kg. researchgate.net

Furthermore, the robustness of a method, its ability to remain unaffected by small, deliberate variations in method parameters, is also evaluated. The consistent performance of the internal standard across these variations provides confidence in the method's reliability. The development of numerous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the analysis of sulfonamides in diverse and complex matrices has been successfully achieved through the use of Sulfamethoxazole-13C6. nih.govresearchgate.netpreprints.orgsciopen.comsci-hub.seresearchgate.net

Optimization of Chromatographic Separation Parameters

The effective separation of analytes from matrix components is fundamental to achieving accurate analytical results. In methods utilizing Sulfamethoxazole-13C6, the optimization of chromatographic conditions is a key step. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques employed.

Researchers have extensively investigated various parameters to achieve optimal separation. The choice of the stationary phase, typically a C18 column, is crucial for retaining both the analyte of interest and its labeled internal standard. historymedjournal.comnih.govhistorymedjournal.com Column dimensions, such as length and particle size, are also critical. For instance, some studies have utilized a 250 mm HPLC column to resolve analytes with similar mass-to-charge ratios (m/z) and their corresponding internal standards. acgpubs.org Others have opted for shorter columns with smaller particle sizes (e.g., 100 mm, 1.9 µm) to achieve rapid analysis times. bingol.edu.tr

The mobile phase composition, including the organic solvent (e.g., acetonitrile, methanol) and aqueous phase modifiers (e.g., formic acid, acetic acid, ammonium (B1175870) formate), is meticulously optimized. historymedjournal.comnih.govresearchgate.net The concentration of additives like formic acid is fine-tuned to enhance analyte ionization and improve peak shape and resolution. researchgate.net For example, a study found that 0.05% formic acid provided the best balance of resolution and detection sensitivity. researchgate.net Gradient elution programs are commonly employed to effectively separate multiple analytes with varying polarities within a reasonable timeframe. nih.govresearchgate.net The flow rate and column temperature are also adjusted to achieve the best separation efficiency and analysis time. historymedjournal.comhistorymedjournal.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (25 cm × 4.6 mm, 5 µm) umt.edu.pk | Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm) bingol.edu.tr | Luna Omega Polar C18 (100 × 2.1 mm, 1.6 µm) nih.govagriculturejournals.cz |

| Mobile Phase | Methanol and water (6:4) with phosphoric acid (pH 2.6) umt.edu.pk | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (gradient) bingol.edu.tr | A: 5% ACN/95% H2O + 0.1% Formic Acid, B: 95% ACN/5% H2O + 0.1% Formic Acid (gradient) nih.gov |

| Flow Rate | 1.0 mL/min umt.edu.pk | 0.3 mL/min bingol.edu.tr | Not Specified |

| Column Temperature | 40°C umt.edu.pk | Not Specified | Not Specified |

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (MS/MS) is the detection technique of choice in analyses utilizing Sulfamethoxazole-13C6 due to its high selectivity and sensitivity. scielo.br This method involves the selection of a specific precursor ion, its fragmentation, and the monitoring of specific product ions. For Sulfamethoxazole-13C6, the protonated molecule [M+H]+ is typically selected as the precursor ion.

The fragmentation of the precursor ion in the collision cell of the mass spectrometer generates characteristic product ions. The transition from the precursor ion to a specific product ion is monitored in what is known as multiple reaction monitoring (MRM) mode. sciopen.com This process provides a high degree of specificity, as it is unlikely that other compounds in the sample will have the same precursor ion and produce the same product ion.

For sulfamethoxazole, common product ions include those with m/z values of 156, 108, and 92. scielo.brresearchgate.netresearchgate.net The corresponding product ion for Sulfamethoxazole-13C6 will have a mass shift of +6 Da, for example, a transition to m/z 162. agriculturejournals.czresearchgate.net The optimization of MS/MS parameters, such as collision energy and cone voltage, is essential to maximize the signal intensity of the selected transitions. researchgate.net The use of at least two MRM transitions for each analyte enhances the reliability of identification and quantification. scielo.brlcms.cz

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|

| Sulfamethoxazole | 254 | 156, 108, 171 | agriculturejournals.czresearchgate.net |

| Sulfamethoxazole-13C6 | 260 | 162 | researchgate.net |

| Sulfamethoxazole | 254.07 | 92.00 | scielo.br |

Method Validation Parameters

To ensure the reliability and applicability of an analytical method, a thorough validation is required. When using Sulfamethoxazole-13C6 as an internal standard, several key parameters are assessed.

Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. umt.edu.pknihs.go.jp The use of MS/MS with its specific MRM transitions provides excellent specificity. scielo.br Blank samples are analyzed to ensure no interfering peaks are present at the retention time of the analyte and its internal standard. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. umt.edu.pk It is typically expressed as the relative standard deviation (RSD). Both intra-day (repeatability) and inter-day (intermediate) precision are evaluated. ijpar.com Studies have reported RSDs well within acceptable limits, often below 15% or 20%. nih.govpreprints.org

Linearity and Range: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. umt.edu.pknihs.go.jp Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. acgpubs.org The correlation coefficient (r²) is used to assess linearity, with values greater than 0.99 being desirable. researchgate.netsciopen.com The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. nih.govijpar.com

Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bingol.edu.trnihs.go.jp These are crucial for trace analysis and are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. agriculturejournals.cz The use of Sulfamethoxazole-13C6 helps to achieve low LODs and LOQs, often in the low µg/kg or ng/L range. bingol.edu.trscielo.br

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (r²) | > 0.992 | researchgate.net |

| 0.9992 - 0.9999 | sciopen.com | |

| Precision (%RSD) | < 21% (within-laboratory reproducibility) | nih.gov |

| 6-18% | preprints.org | |

| LOD | 0.02 to 0.12 µg/kg | bingol.edu.tr |

| LOQ | 0.08 to 0.72 µg/kg | bingol.edu.tr |

| Recovery | 91-146% | researchgate.net |

| 70-106% | preprints.org |

Stable Isotope Probing Sip for Microbial Ecology and Biotransformation Pathway Elucidation

Investigation of Sulfamethoxazole-Degrading Microbial Communities

The application of SIP with Sulfamethoxazole-13C6 has been instrumental in identifying the key microbial players involved in the degradation of this widely used antibiotic.

In DNA-SIP studies, environmental samples such as soil or sediment are incubated with Sulfamethoxazole-13C6. nih.govresearchgate.net Microorganisms that metabolize the labeled sulfamethoxazole (B1682508) will incorporate the ¹³C into their DNA. nau.edu By separating the "heavy" ¹³C-labeled DNA from the "light" ¹²C-unlabeled DNA through density gradient centrifugation, researchers can then use sequencing techniques to identify the specific microbial taxa that were actively degrading the compound. nau.edunih.govresearchgate.net This method has been successfully applied in various environmental microcosms, including soil impacted by pig farms and wetland sediments, to pinpoint the active sulfamethoxazole degraders. nih.govresearchgate.net

Similar to DNA-SIP, Protein-SIP involves the incorporation of ¹³C from Sulfamethoxazole-13C6 into the proteins of active microorganisms. nih.gov The analysis of these ¹³C-labeled proteins provides direct evidence of the metabolic activity of specific bacteria. nih.gov Protein-SIP has been used in conjunction with DNA-SIP to confirm the identity of sulfamethoxazole-degrading bacteria in soil microcosms. nih.gov This dual approach strengthens the evidence by demonstrating that the identified organisms are not only incorporating the carbon into their genetic material but also actively synthesizing proteins using the labeled carbon, indicating growth and metabolic function. nih.gov

Through the application of DNA-SIP and Protein-SIP with Sulfamethoxazole-13C6, several key bacterial taxa have been identified as dominant degraders of sulfamethoxazole in soil environments. nih.gov Studies have consistently shown the incorporation of ¹³C from labeled sulfamethoxazole into members of the phylum Actinobacteria. nih.gov More specifically, families such as Intrasporangiaceae, Nocardioidaceae, and Gaiellaceae, as well as the order Solirubrobacterales, have been identified as significant contributors to sulfamethoxazole degradation. nih.gov In some studies, the ¹³C abundance in proteins from Intrasporangiaceae reached 60 to 80%, indicating their direct and significant role in utilizing sulfamethoxazole as a carbon source. nih.gov

In anaerobic environments, such as contaminated wetland sediments, DNA-SIP has revealed a different set of dominant degraders. researchgate.netnih.gov In these settings, members of Proteobacteria and Firmicutes have been identified as the primary anaerobic degraders of sulfamethoxazole. nih.gov Specifically, genera like Mycobacterium and unclassified members of Burkholderiaceae and Rhodocyclaceae were found to be dominant active degraders in certain sediments. researchgate.netnih.gov

Table 1: Key Bacterial Taxa Identified in Sulfamethoxazole Degradation using SIP

| Technique | Environment | Key Bacterial Taxa Identified |

|---|---|---|

| DNA-SIP & Protein-SIP | Soil microcosms | Actinobacteria (including Intrasporangiaceae, Nocardioidaceae, Gaiellaceae, and the order Solirubrobacterales) |

Protein Stable Isotope Probing (Protein-SIP) for Active Degraders

Elucidation of Microbial Biotransformation Pathways

Beyond identifying the responsible microorganisms, Sulfamethoxazole-13C6 is crucial for tracing the intricate pathways of its microbial biotransformation.

By tracking the ¹³C label, researchers can identify the various intermediate products formed during the breakdown of sulfamethoxazole. Under anoxic conditions, studies have identified a range of transformation products (TPs), including isomerized, reduced, and hydroxylated forms of the parent compound, primarily showing alterations to the isoxazole (B147169) ring. nih.gov In anaerobic settings, the initial step in the biotransformation pathway has been identified as hydrogenation, which involves the cleavage of the N-O bond in the isoxazole ring. researchgate.netnih.gov

A key aspect of understanding the environmental fate of sulfamethoxazole is determining whether it is completely broken down to its basic mineral components. By monitoring the production of ¹³CO₂ from the degradation of Sulfamethoxazole-13C6, scientists can quantify the extent of mineralization. nih.gov Studies using this approach in soil microcosms have demonstrated that a portion of the carbon from the labeled sulfamethoxazole is transformed into ¹³CO₂, confirming that partial mineralization of the antibiotic occurs. nih.gov For instance, one study reported that 0.5% of the carbon from ¹³C₆-labeled sulfamethoxazole was converted to ¹³CO₂. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sulfamethoxazole |

| Sulfamethoxazole-13C6 |

| Carbon-13 |

Identification of Intermediate Metabolites (e.g., reduced and isomerized forms)

Evaluation of Removal Efficiencies in Wastewater Treatment Systems

Wastewater treatment plants (WWTPs) are critical barriers to prevent the release of pharmaceuticals like sulfamethoxazole into the environment. However, their removal efficiency can be variable. core.ac.uk Sulfamethoxazole-13C6 is used as an internal standard to accurately quantify the removal of SMX in these complex systems. core.ac.ukeeer.org

1 Performance of Biological Treatment Processes (Aerobic, Anaerobic, Anoxic Units)

Biological treatment processes are central to the functioning of many WWTPs. Studies have investigated the efficacy of aerobic, anaerobic, and anoxic conditions in removing sulfamethoxazole. Aerobic granular sludge (AGS) systems have shown promise for removing SMX from wastewater through both adsorption and degradation. nih.gov However, high concentrations of SMX can negatively impact the performance of the AGS system. nih.gov

Under anaerobic conditions, such as those found in digester sludge, sulfamethoxazole can be transformed by sulfate-reducing bacteria. researchgate.net Research has shown that an initial anaerobic treatment step can reduce the concentration of SMX. researchgate.net Sequential anaerobic-aerobic treatment has been suggested to be particularly effective, as the transformation products formed under anaerobic conditions can be further degraded under subsequent aerobic conditions. nih.gov Studies have shown that while SMX transformation occurs in sulfate-reducing and methanogenic cultures, nitrate-reducing cultures may not be as effective. researchgate.netresearchgate.net

Environmental Fate and Transport Research Utilizing Isotopic Tracers

Tracing Environmental Exposure and Contaminant Dynamics in Agro-Ecosystems

The introduction of antibiotics into agricultural environments, primarily through the application of manure from treated livestock and the use of reclaimed wastewater for irrigation, is a significant concern. nih.govmdpi.comeuropa.eu Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, is frequently detected in these systems. mdpi.complos.orgresearchgate.net Understanding its fate—how it moves, persists, and degrades in soil, water, and plants—is crucial for assessing potential ecological risks. The use of isotopically labeled compounds, specifically Sulfamethoxazole-13C6 (¹³C₆-SMX), has become an invaluable tool for researchers to trace the dynamics of this contaminant within complex agro-ecosystems. nih.govbohrium.comnih.gov

The stable isotope label allows for the precise differentiation of the applied antibiotic from any pre-existing SMX in the environment and from other organic molecules. This enables detailed tracking of its transformation and uptake pathways.

Detailed Research Findings

Research utilizing ¹³C₆-SMX has provided critical insights into the biodegradation and mobility of sulfamethoxazole in agricultural settings. In soil microcosm studies, ¹³C₆-SMX has been used to identify the specific microorganisms responsible for its degradation. nih.gov By tracking the incorporation of the ¹³C label into microbial biomass (DNA and proteins), scientists have pinpointed key bacterial families that actively break down the antibiotic. nih.gov

One study demonstrated that when ¹³C₆-labeled sulfamethoxazole was added to soil microcosms, a portion of the carbon from the antibiotic was converted to ¹³CO₂, indicating partial mineralization. nih.gov This provides direct evidence of the ultimate degradation of the compound, rather than just its transformation into other products. The same research used DNA and protein stable isotope probing (SIP) to reveal that bacteria from the families Intrasporangiaceae, Nocardioidaceae, and the order Solirubrobacterales were the primary degraders, directly incorporating carbon from ¹³C₆-SMX into their cellular structures. nih.gov

Further investigations have explored how different agricultural practices, such as the application of manure, affect the degradation kinetics of SMX. bohrium.com Studies using ¹³C₆-SMX in conjunction with unlabeled SMX have examined dissipation rates in both sterile and non-sterile soils, confirming that biodegradation is the dominant removal process. bohrium.com The presence of manure was found to slightly accelerate the degradation of SMX, likely by enhancing microbial activity. bohrium.com

The use of ¹³C₆-SMX also extends to tracing the uptake and translocation of the antibiotic in crops. usda.gov While many studies observe the presence of SMX in plant tissues like roots, stems, and leaves, isotopic tracers confirm the pathway from soil or irrigation water into the plant. mdpi.comnih.govmdpi.com For instance, research on spinach and radish irrigated with water containing antibiotics used ¹³C₆-SMX as an internal standard to ensure accurate quantification of the antibiotic taken up by the plants. usda.gov This precise measurement is essential for understanding the potential for contaminants to enter the food chain.

The data below summarizes key findings from studies utilizing ¹³C₆-SMX to trace its fate in agro-ecosystems.

Interactive Data Table: Fate of ¹³C₆-Sulfamethoxazole in Agro-Ecosystem Components

| Research Focus | Experimental System | Key Finding | Measurement | Value | Source |

| Biodegradation | Soil Microcosms | Identification of Primary Degraders | ¹³C Incorporation into Bacterial Proteins | 60-80% Abundance in Intrasporangiaceae | nih.gov |

| Mineralization | Soil Microcosms | Partial Mineralization of SMX | ¹³C Transformed to ¹³CO₂ | 0.5% of initial ¹³C | nih.gov |

| Degradation Kinetics | Agricultural Soil | Dominance of Biodegradation | DT50 (Half-life) in Non-Sterile Soil | <21 days | bohrium.com |

| Degradation Kinetics | Agricultural Soil | Abiotic vs. Biotic Degradation | DT50 (Half-life) in Sterile Soil | >21 days | bohrium.com |

| Plant Uptake | Spinach | Quantification of SMX in Plant Tissue | Extraction Efficiency using ¹³C₆-SMX | 59.9% (±3.6%) | usda.gov |

| Plant Uptake | Radish | Quantification of SMX in Plant Tissue | Extraction Efficiency using ¹³C₆-SMX | 45.0% (±4.0%) | usda.gov |

These tracer studies highlight the complex interactions of sulfamethoxazole within agro-ecosystems. The use of ¹³C₆-SMX provides unambiguous evidence of degradation pathways and uptake mechanisms, offering a level of detail unattainable through conventional concentration measurements alone. nih.gov This research is fundamental for developing strategies to mitigate the environmental presence of pharmaceutical contaminants in agriculture.

Emerging Research Avenues and Future Perspectives

Integration of Stable Isotope Tracing with Multi-Omics Approaches in Environmental Systems

The combination of stable isotope tracing using Sulfamethoxazole-13C6 with multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, represents a powerful strategy for elucidating the intricate interactions between contaminants and microbial communities. This integrated approach allows scientists to not only track the degradation pathways of sulfamethoxazole (B1682508) but also to identify the specific microorganisms responsible for its transformation and understand the metabolic responses of the ecosystem to its presence.

A key application of this is DNA and Protein Stable Isotope Probing (SIP). In this technique, soil microcosms are amended with 13C6-labeled sulfamethoxazole. acs.org By analyzing the incorporation of the 13C label into the DNA and proteins of the soil microorganisms, researchers can identify the specific bacterial taxa that are actively degrading the antibiotic. acs.org For instance, studies have shown that bacteria from the families Intrasporangiaceae, Nocardioidaceae, and Gaiellaceae, as well as the order Solirubrobacterales, are involved in the degradation of sulfamethoxazole. acs.org The high abundance of 13C in proteins from these groups indicates their direct role in utilizing carbon from the labeled antibiotic. acs.org

Multi-omics compatible sample preparation protocols are being developed to enable a broad analysis of both exposure biomarkers and the biological responses to them. nih.gov These methods are crucial for understanding the wider impact of antibiotics on the environment. For example, transcriptomic analysis of the green alga Raphidocelis subcapitata exposed to sulfamethoxazole has revealed inhibition of translation and DNA damage repair, highlighting the sublethal effects of this antibiotic on non-target aquatic organisms. nih.gov

| Research Approach | Organism/System | Key Findings | Reference |

| DNA/Protein Stable Isotope Probing | Soil Microcosms | Identified Actinobacteria (Intrasporangiaceae, Nocardioidaceae, Gaiellaceae, Solirubrobacterales) as degraders of sulfamethoxazole. | acs.org |

| Transcriptomics | Raphidocelis subcapitata (Green Alga) | Sulfamethoxazole exposure inhibited translation and DNA damage repair mechanisms. | nih.gov |

| Metagenomics | Wastewater Treatment Plant Sediments | Revealed the diversity of sulfamethoxazole-degrading microbes and the presence of resistance genes. | researchgate.net |

Development of Advanced Isotopic Labeling Strategies for Environmental Research

The use of isotopically labeled compounds is a cornerstone of environmental fate studies. science.gov Sulfamethoxazole-13C6 is a prime example of a compound synthesized for this purpose, enabling precise tracking in metabolic and environmental studies through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The development of such labeled compounds is a continuous area of research, with a focus on creating more effective and accessible tracers.

Recent advancements include the exploration of alternative stable isotopes, such as deuterium (B1214612) (D), to overcome some limitations of carbon-13 (13C) and nitrogen-15 (B135050) (15N) labeling. nih.gov Deuterium labeling can be more cost-effective and accessible due to the common use of deuterated standards in analytical chemistry. nih.gov Studies comparing D- and 13C-labeled sulfamethoxazole have shown that deuterium is less retained in microbial biomass, making it a better tracer for xenobiotic (foreign) residues as opposed to biogenic residues formed from microbial metabolism. nih.gov This allows for a more accurate quantification of the original contaminant and its direct transformation products in complex matrices like soil. nih.gov

The synthesis of these labeled compounds is a specialized process carried out in dedicated laboratories equipped with advanced analytical instrumentation to ensure high chemical and isotopic purity. buchem.com These facilities can produce a wide range of labeled compounds for various research applications, from environmental analysis to metabolomics. buchem.comchromservis.eu

Contribution to Understanding Antibiotic Persistence and Cycling in Anthropogenically Impacted Ecosystems

Sulfamethoxazole is frequently detected in surface waters, groundwater, and soils due to its widespread use and incomplete removal in wastewater treatment plants. nih.govnih.govacs.org Its persistence in the environment is a significant concern as it can contribute to the selection and spread of antibiotic resistance. bohrium.com Sulfamethoxazole-13C6 is instrumental in studies investigating the environmental fate of this antibiotic, including its degradation kinetics, transformation pathways, and the formation of non-extractable residues (NERs).

Studies using Sulfamethoxazole-13C6 have helped to quantify the dissipation of the parent compound and the formation of its transformation products in various environmental compartments. For example, in water-sediment test systems, the dissipation half-life of sulfamethoxazole can range from approximately 8.5 to 17.2 days, with biodegradation in the sediment being a key removal process. acs.org In agricultural soils, the degradation of sulfamethoxazole is primarily driven by microbial activity. bohrium.com

Furthermore, research has shown that under certain conditions, such as in denitrifying aquifer material, sulfamethoxazole can undergo reversible transformation. scipedia.com The formation of transformation products like 4-Nitro-Sulfamethoxazole has been observed, which can then revert to the parent compound. scipedia.com This complex behavior highlights the challenges in fully understanding the long-term fate of antibiotics in the environment.

The use of Sulfamethoxazole-13C6 also aids in investigating the anaerobic transformation of the antibiotic. researchgate.netnih.gov Studies have shown that sulfate-reducing bacteria, such as Desulfovibrio vulgaris, can transform sulfamethoxazole into less active products, suggesting that anaerobic processes in wastewater treatment could play a role in reducing its environmental load. researchgate.netnih.gov

| Environmental Compartment | Key Process | Findings | Reference |

| Water-Sediment Systems | Biodegradation | Dissipation half-life (DT50) of 8.5 - 17.2 days. | acs.org |

| Agricultural Soil | Biodegradation | Degradation is mainly a biological process. | bohrium.com |

| Aquifer Material (Denitrifying) | Reversible Transformation | Formation of 4-Nitro-Sulfamethoxazole and potential reversion to parent compound. | scipedia.com |

| Anaerobic Sediments/Sludge | Anaerobic Transformation | Transformation by sulfate-reducing bacteria into less active products. | researchgate.netnih.gov |

Q & A

Q. What is the rationale for using isotopic labeling (13C) in Sulfamethoxazole-13C6 for pharmacokinetic or metabolic studies?

Sulfamethoxazole-13C6 is a stable isotope-labeled analog used to track drug metabolism and distribution in biological or environmental matrices. The 13C labeling allows differentiation between the parent compound and its metabolites via mass spectrometry, minimizing interference from endogenous compounds. This is critical for quantifying drug absorption, distribution, and excretion in complex matrices .

Q. How can researchers ensure the purity and stability of Sulfamethoxazole-13C6 in long-term studies?

Analytical standards (e.g., ≥98% purity) should be stored in airtight, light-protected containers at -20°C to prevent degradation. Regular validation using UHPLC-MS/MS with transitions such as m/z 260.1 → 162.0 (for Sulfamethoxazole-13C6) ensures stability. Cross-check against certified reference materials (e.g., SA004 or HY-B0322S1) is recommended .

Q. What are the key safety protocols for handling Sulfamethoxazole-13C6 in laboratory settings?

Follow OSHA guidelines: use PPE (gloves, lab coats), avoid inhalation of aerosols, and work in fume hoods. Contaminated materials must be deactivated with 70% ethanol before disposal. Emergency procedures include immediate rinsing of exposed skin/eyes and medical consultation for allergic reactions (H317/H361 hazard codes) .

Advanced Research Questions

Q. How can automated solid-phase extraction (SPE) parameters be optimized for Sulfamethoxazole-13C6 recovery in aqueous environmental samples?

Use hydrophilic-lipophilic balance (HLB) cartridges preconditioned with methanol and water. Adjust pH to 3.0 with formic acid to enhance sulfonamide retention. Elute with 5 mL acetonitrile:methanol (9:1, v/v). Validate recovery rates (target >90%) using isotopic dilution with internal standards like Sulfamethoxazole-13C6 (m/z 260.1 → 162.0) .

Q. What strategies resolve inconsistencies in Sulfamethoxazole-13C6 recovery rates during sample preparation?

Potential causes include matrix effects (e.g., dissolved organic matter) or SPE cartridge variability. Mitigate by:

Q. How do chromatographic conditions influence the separation of Sulfamethoxazole-13C6 from co-eluting metabolites in UHPLC-MS/MS?

Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Set flow rate to 0.3 mL/min:

Q. What methodological approaches validate the use of Sulfamethoxazole-13C6 as an internal standard in multi-residue antibiotic assays?

Validate via:

Q. How can physiologically based pharmacokinetic (PBPK) modeling integrate Sulfamethoxazole-13C6 data to predict drug-drug interactions?

Incorporate isotopic tracer data into compartmental models (e.g., GI absorption, hepatic metabolism). Use 13C-labeled clearance rates to refine parameters for cytochrome P450 (CYP2C9) metabolism and renal excretion. Validate against clinical plasma concentration-time profiles .

Data Analysis & Literature Review

Q. How should researchers address conflicting data on Sulfamethoxazole-13C6’s environmental persistence in systematic reviews?

Apply COSMOS-E guidelines:

Q. What experimental designs effectively quantify bacterial resistance evolution using Sulfamethoxazole-13C6?

Use chemostat models with sub-inhibitory Sulfamethoxazole-13C6 concentrations. Track resistance gene (sul1, sul2) expression via qPCR and compare 13C incorporation in resistant vs. susceptible strains via nanoSIMS imaging. Include negative controls with unlabeled drug to confirm isotopic specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.